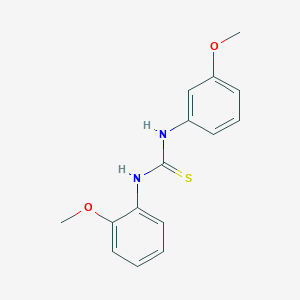
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide exerts its therapeutic effects by binding to specific targets in cells, such as enzymes or receptors, and modulating their activity. For example, in cancer cells, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide binds to a protein called heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells. By inhibiting HSP90, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide induces apoptosis and inhibits the growth of cancer cells. In neurodegenerative diseases, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide binds to misfolded proteins such as tau and alpha-synuclein, which are implicated in the pathogenesis of these diseases. By inhibiting the aggregation of these proteins, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide may prevent or delay the onset of neurodegeneration.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in cells and animal models. For example, in cancer cells, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the activity of HSP90, which leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. In neurodegenerative diseases, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the aggregation of misfolded proteins, which reduces their toxicity and prevents the formation of toxic aggregates. In the immune system, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the production of inflammatory cytokines, which reduces inflammation and modulates immune responses.
实验室实验的优点和局限性
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, which allows for precise modulation of cellular activity. However, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments and interpreting results.
未来方向
There are several future directions for research on 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide, including its potential therapeutic applications in other fields of medicine, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide and to optimize its pharmacological properties, such as solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide in humans, which may lead to the development of novel therapies for various diseases.
合成方法
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide.
科学研究应用
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of misfolded proteins. In immunology, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential to modulate the immune system by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-12(17)11(16)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUVBSAJNFNDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
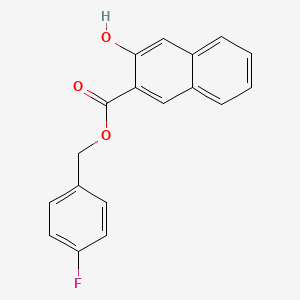
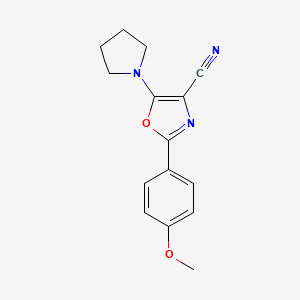
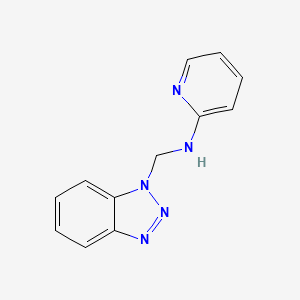
![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

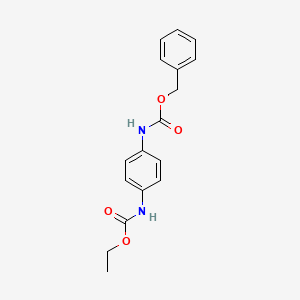
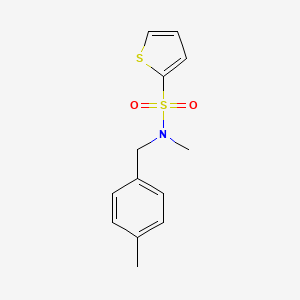
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
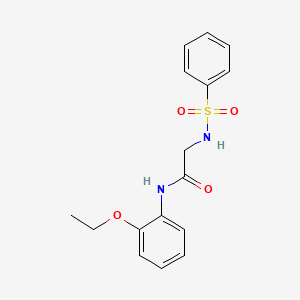

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
